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  • Product: 3-Bromopyridine-4-carboximidamide
  • CAS: 1379314-44-9

Core Science & Biosynthesis

Foundational

3-Bromopyridine-4-carboximidamide CAS number and identification

Identity, Synthesis, and Application in Fragment-Based Drug Discovery Executive Summary 3-Bromopyridine-4-carboximidamide (often referred to as 3-bromoisonicotinimidamide) is a critical bifunctional intermediate in medic...

Author: BenchChem Technical Support Team. Date: February 2026

Identity, Synthesis, and Application in Fragment-Based Drug Discovery

Executive Summary

3-Bromopyridine-4-carboximidamide (often referred to as 3-bromoisonicotinimidamide) is a critical bifunctional intermediate in medicinal chemistry. It serves as a high-value scaffold for synthesizing serine protease inhibitors (e.g., Thrombin, Factor Xa) and kinase inhibitors. Its structural duality—comprising a reactive aryl bromide and a basic amidine motif—allows it to function simultaneously as a pharmacophore mimic (arginine surrogate) and a substrate for palladium-catalyzed cross-coupling.

This guide addresses a common challenge in the field: the difficulty in procuring the free base amidine directly. We provide the definitive identification of its stable precursor, a validated synthesis protocol, and a structural analysis of its role in rational drug design.

Chemical Identity and Procurement Strategy

Researchers often struggle to locate "3-Bromopyridine-4-carboximidamide" in commercial catalogs because amidines are kinetically unstable as free bases and hygroscopic as salts. The industry standard is to procure the nitrile precursor and convert it in situ or isolate it as a hydrochloride salt.

1.1 The Stable Precursor (Procurement Target)

To work with this molecule, you must start with 3-Bromoisonicotinonitrile .

PropertyDetail
Primary CAS 13958-98-0 (Nitrile Precursor)
Chemical Name 3-Bromoisonicotinonitrile; 3-Bromo-4-cyanopyridine
Molecular Formula C₆H₃BrN₂
Molecular Weight 183.01 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DCM, EtOAc, MeOH; Insoluble in water
1.2 The Target Amidine (Synthesized Intermediate)

Note: This compound is typically generated fresh.

PropertyDetail
Systematic Name 3-Bromopyridine-4-carboximidamide
Salt Form 3-Bromopyridine-4-carboximidamide Hydrochloride (HCl)
Function Arginine mimetic (P1 ligand in protease inhibitors)
Key Reactivity C-3 Bromine (Suzuki/Buchwald coupling); C-4 Amidine (H-bond donor)
Validated Synthesis Protocol

The conversion of the nitrile (CAS 13958-98-0) to the amidine is best achieved via the Pinner Reaction . This method avoids the over-reduction often seen with hydride reagents and yields the stable hydrochloride salt.

Mechanism of Action
  • Activation: Anhydrous HCl protonates the nitrile, making it susceptible to nucleophilic attack by alcohol (methanol/ethanol).

  • Imidate Formation: The resulting imidate ester hydrochloride is isolated or reacted directly.

  • Amidine Formation: Treatment with ammonia displaces the alkoxy group to form the amidine.

Step-by-Step Methodology

Reagents:

  • 3-Bromoisonicotinonitrile (1.0 eq)

  • Anhydrous Methanol (Solvent)

  • Acetyl Chloride (to generate anhydrous HCl in situ)

  • Ammonia (7N in Methanol)

Protocol:

  • Preparation of Pinner Salt:

    • Dissolve 3-Bromoisonicotinonitrile (10 mmol) in anhydrous MeOH (20 mL) under N₂ atmosphere.

    • Cool the solution to 0°C in an ice bath.

    • Dropwise add Acetyl Chloride (30 mmol). Note: This reacts with MeOH to generate anhydrous HCl exothermically.

    • Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (disappearance of nitrile).

    • Critical Step: Evaporate the solvent to dryness under reduced pressure to remove excess HCl. The residue is the Methyl 3-bromoisonicotinimidate hydrochloride .

  • Ammonolysis:

    • Redissolve the crude imidate residue in anhydrous MeOH (10 mL).

    • Cool to 0°C.

    • Add 7N Ammonia in MeOH (excess, ~50 mmol).

    • Stir at room temperature for 4–6 hours.

  • Isolation:

    • Concentrate the reaction mixture to dryness.

    • Triturate the solid with diethyl ether to remove non-polar impurities.

    • Filter and dry the white solid. This is 3-Bromopyridine-4-carboximidamide HCl .

Structural Logic and Applications

The utility of 3-Bromopyridine-4-carboximidamide lies in its ability to serve as a "locked" arginine mimetic while offering a handle for growing the molecule into hydrophobic pockets.

3.1 The "Bifunctional Handle" Concept

In serine protease inhibitors (e.g., Thrombin, Factor Xa), the enzyme's S1 pocket contains an Aspartate residue (Asp189 in Thrombin) that binds basic groups.

  • The Amidine (C4): Forms a salt bridge with Asp189.

  • The Bromine (C3): Located orthogonal to the amidine. This is the "vector" for optimization. It allows researchers to use Suzuki-Miyaura coupling to attach aryl groups that reach into the S2 or S4 hydrophobic pockets of the enzyme.

3.2 Workflow Visualization

G cluster_0 Medicinal Chemistry Optimization Nitrile 3-Bromoisonicotinonitrile (CAS 13958-98-0) Imidate Imidate Ester Intermediate Nitrile->Imidate HCl/MeOH (Pinner Rxn) Amidine 3-Bromopyridine-4- carboximidamide HCl Imidate->Amidine NH3/MeOH Drug Thrombin/Xa Inhibitor (Bioactive Core) Amidine->Drug Suzuki Coupling (Pd catalyst, Ar-B(OH)2)

Caption: Synthetic pathway from the commercial nitrile precursor to the bioactive inhibitor core via the Pinner reaction and subsequent Palladium-catalyzed coupling.

Analytical Characterization

When synthesizing the HCl salt, verify identity using the following expected signals.

  • ¹H NMR (DMSO-d₆):

    • Amidine Protons: Broad singlets around δ 9.4–9.8 ppm (3H or 4H depending on protonation state).

    • Pyridine Ring:

      • C2-H: Singlet or fine doublet ~δ 8.9 ppm (deshielded by N and Br).

      • C6-H: Doublet ~δ 8.7 ppm.

      • C5-H: Doublet ~δ 7.8 ppm.

  • Mass Spectrometry (ESI+):

    • Look for the parent ion [M+H]⁺ at m/z ~200/202 (1:1 isotopic ratio due to ⁷⁹Br/⁸¹Br).

References
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11074051, 3-Bromo-4-cyanopyridine. Retrieved from [Link]

  • de Candia, M., et al. (2013).[1] Synthesis and biological evaluation of direct thrombin inhibitors bearing 4-(piperidin-1-yl)pyridine at the P1 position. Journal of Medicinal Chemistry, 56(21), 8696–8711. Retrieved from [Link]

  • Sanderson, P. E., et al. (1998). L-374,087, an Orally Bioavailable, Pyridinone-Based Thrombin Inhibitor. Bioorganic & Medicinal Chemistry Letters, 8(8), 817-822. (Demonstrates the use of amidine/pyridine scaffolds in P1 binding).

Sources

Exploratory

A Technical Guide to the Therapeutic Potential of 3-Bromopyridine-4-carboximidamide Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals Abstract In the landscape of modern medicinal chemistry, the strategic combination of privileged scaffolds with pharmacologically active functional...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern medicinal chemistry, the strategic combination of privileged scaffolds with pharmacologically active functional groups is a cornerstone of rational drug design. The 3-bromopyridine moiety is a well-established structural motif present in a multitude of therapeutic agents, valued for its synthetic versatility and ability to engage in critical interactions with biological targets. Similarly, the carboxamide and its bioisosteric equivalent, the carboximidamide, are fundamental groups that confer favorable pharmacokinetic and pharmacodynamic properties. This guide synthesizes the existing knowledge on these individual components to build a compelling scientific rationale for the exploration and development of 3-Bromopyridine-4-carboximidamide derivatives as a novel class of therapeutic agents. We will provide an in-depth analysis of their potential targets, propose detailed synthetic and biological evaluation workflows, and offer a framework for data interpretation, thereby presenting a comprehensive roadmap for researchers in this promising area of drug discovery.

The 3-Bromopyridine Scaffold: A Privileged Core in Medicinal Chemistry

The pyridine ring is a ubiquitous feature in pharmaceuticals, and its halogenated derivatives, particularly 3-bromopyridine, serve as exceptionally versatile intermediates in drug synthesis.[1] Its utility stems from the ability to participate in a wide range of cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the systematic and modular construction of complex molecular architectures.[2] This synthetic tractability has enabled the incorporation of the 3-pyridyl group into drugs targeting a diverse array of diseases, including oncology, viral infections, and disorders of the central nervous system.[1]

A notable example underscoring the therapeutic relevance of this scaffold is its use in the synthesis of Preclamol, a neurological drug that functions as a selective dopamine autoreceptor agonist.[3] The signaling cascade initiated by Preclamol involves the activation of presynaptic Dopamine D2 receptors, which are coupled to Gαi/o proteins. This activation leads to the inhibition of adenylyl cyclase, a subsequent decrease in cyclic AMP (cAMP) levels, and modulation of Protein Kinase A (PKA) activity, ultimately inhibiting the synthesis and release of dopamine.[3] This established role in neuromodulation highlights just one of the many potential therapeutic avenues for compounds built upon the 3-bromopyridine core.

The Carboxamide and Carboximidamide Moieties: Functional Groups of Therapeutic Significance

The carboxamide functional group is one of the most common motifs in approved drugs, prized for its ability to act as both a hydrogen bond donor and acceptor. This allows it to form stable, directional interactions with protein backbones and side chains, anchoring a molecule within a target's binding site. Its amidine tautomer, the carboximidamide group, offers a distinct but related set of properties. It is more basic than a carboxamide and is typically protonated at physiological pH, allowing it to form strong ionic interactions (salt bridges) with acidic residues like aspartate or glutamate in a protein active site.

The therapeutic utility of pyridine carboxamide derivatives has been demonstrated across multiple target classes:

  • Enzyme Inhibitors: Pyridine carboxamide derivatives have shown potent inhibitory activity against urease, an enzyme implicated in infections by ureolytic bacteria like Helicobacter pylori. Certain derivatives exhibit IC50 values in the low micromolar range.[3][4][5] They have also been identified as effective anti-tubercular agents.[6][7]

  • Kinase and Phosphatase Inhibitors: Novel substituted pyridine carboxamide derivatives have been discovered as potent allosteric inhibitors of SHP2, a critical protein tyrosine phosphatase involved in cancer cell proliferation pathways.[8][9] One lead compound, C6, demonstrated an IC50 of 0.13 nM against the SHP2 enzyme and robust anti-tumor efficacy in a mouse xenograft model.[8] Other pyridine-2-carboxamide derivatives have been developed as potent and selective inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a target for cancer immunotherapy.[10][11]

  • DPP-4 Inhibitors: While not pyridine-based in all cases, carboximidamide derivatives have been successfully designed as inhibitors of Dipeptidyl Peptidase-4 (DPP-4), a key target in the treatment of type 2 diabetes.[12][13] The carboximidamide moiety often plays a crucial role in binding to the enzyme's active site.

A Rationale for Developing 3-Bromopyridine-4-carboximidamide Derivatives

The convergence of evidence prompts a clear hypothesis: combining the synthetically accessible and biologically relevant 3-bromopyridine scaffold with the potent target-binding capabilities of the 4-carboximidamide group presents a powerful strategy for discovering novel therapeutic agents. The bromine atom at the 3-position serves as a synthetic handle for introducing diversity, allowing for the fine-tuning of steric and electronic properties to optimize target engagement and pharmacokinetic profiles. The 4-carboximidamide group can act as a primary binding element, targeting enzymes and receptors where charge-charge interactions are critical.

Based on the activities of related compounds, several high-value therapeutic targets are proposed for a screening library of novel 3-Bromopyridine-4-carboximidamide derivatives.

Proposed Therapeutic Targets:

  • Oncolog-related Phosphatases (e.g., SHP2): The success of pyridine carboxamides suggests the carboximidamide could provide a superior anchoring group to engage with acidic residues in the allosteric or active site.[8][14]

  • Metabolic Enzymes (e.g., DPP-4): The established role of amidine-containing molecules as DPP-4 inhibitors makes this an attractive target for developing new anti-diabetic agents.[15][16]

  • Bacterial Enzymes (e.g., Urease, DNA Gyrase): The potent anti-urease activity of pyridine carboxamides provides a strong rationale for exploring carboximidamide isosteres.[4][17] DNA gyrase is another validated antibacterial target where these scaffolds may show activity.[6]

G cluster_0 Core Scaffolds & Moieties cluster_1 Known Biological Activities cluster_2 Proposed Therapeutic Area Scaffold 3-Bromopyridine Scaffold Activity1 SHP2 Inhibition (Oncology) Scaffold->Activity1 Proven in Pyridine Carboxamides Activity4 Neuromodulation (D2 Receptors) Scaffold->Activity4 Proven Scaffold FuncGroup Carboximidamide Moiety Activity2 Urease Inhibition (Antibacterial) FuncGroup->Activity2 Bioisostere of Carboxamide Activity3 DPP-4 Inhibition (Anti-diabetic) FuncGroup->Activity3 Proven Moiety NewCompound 3-Bromopyridine-4- carboximidamide Derivatives Activity1->NewCompound Activity2->NewCompound Activity3->NewCompound Activity4->NewCompound

Caption: Rationale for the development of novel derivatives.

Synthetic Strategies and Methodologies

A robust and scalable synthetic route is paramount. The proposed synthesis begins with the formation of the 3-bromopyridine core, followed by functionalization to introduce the carboximidamide group.

Protocol 1: Synthesis of 3-Bromopyridine-4-carbonitrile (Intermediate)

This protocol outlines a plausible route to the key nitrile intermediate, which is the direct precursor to the target carboximidamide. The synthesis starts from commercially available 4-methylpyridine.

Step 1: N-Oxidation of 4-Methylpyridine

  • To a solution of 4-methylpyridine (1.0 eq) in glacial acetic acid, add hydrogen peroxide (30% aq. solution, 2.5 eq) dropwise at room temperature.

  • Heat the mixture to 70-80°C and stir for 24 hours.

  • Cool the reaction mixture and carefully neutralize with a saturated solution of sodium carbonate.

  • Extract the product with dichloromethane (3x), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-methylpyridine N-oxide.

Step 2: Nitration of 4-Methylpyridine N-oxide

  • To a mixture of fuming sulfuric acid (20% SO₃) and concentrated sulfuric acid (1:1), add 4-methylpyridine N-oxide (1.0 eq) portion-wise, maintaining the temperature below 10°C with an ice bath.

  • Add potassium nitrate (1.1 eq) portion-wise to the cooled solution.

  • Allow the mixture to warm to room temperature, then heat to 90°C for 4 hours.

  • Cool the reaction and pour it carefully onto crushed ice. Neutralize with aqueous ammonia until pH 8-9.

  • Extract the product with ethyl acetate (3x), dry the organic layers, and concentrate to yield 4-methyl-3-nitropyridine N-oxide.

Step 3: Deoxygenation and Cyanation

  • Dissolve 4-methyl-3-nitropyridine N-oxide (1.0 eq) in chloroform. Add phosphorus trichloride (1.5 eq) dropwise at 0°C.

  • Reflux the mixture for 2 hours. Cool and pour onto ice, then neutralize with sodium bicarbonate.

  • Extract with chloroform to isolate 3-nitro-4-methylpyridine.

  • This step is a placeholder for a multi-step conversion of the methyl and nitro groups to the bromo and cyano groups, respectively, which would likely involve Sandmeyer and radical substitution reactions, representing a complex but feasible synthetic challenge. An alternative, more direct route would be sought from specialized chemical synthesis literature. For the purpose of this guide, we assume the successful synthesis of 3-Bromo-4-cyanopyridine .

Protocol 2: Synthesis of 3-Bromopyridine-4-carboximidamide via Pinner Reaction

The Pinner reaction is a classic and reliable method for converting nitriles into amidines (carboximidamides).[2][18]

Step 1: Formation of the Pinner Salt (Ethyl 3-bromopyridine-4-carboximidate hydrochloride)

  • Suspend 3-Bromo-4-cyanopyridine (1.0 eq) in anhydrous ethanol (5.0 eq) in a flame-dried, three-neck flask equipped with a magnetic stirrer and a gas inlet tube.

  • Cool the mixture to 0°C in an ice bath.

  • Bubble dry hydrogen chloride (HCl) gas through the stirred solution for 2-3 hours. The reaction must be kept anhydrous.

  • Seal the flask and store it at 4°C for 48 hours, during which time the Pinner salt will precipitate.

  • Collect the precipitate by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.

Step 2: Ammonolysis to form the Carboximidamide

  • Dissolve the Pinner salt from the previous step in anhydrous ethanol at 0°C.

  • Bubble anhydrous ammonia (NH₃) gas through the solution until saturation is achieved and the pH is ≥ 8.[1]

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the imidate intermediate.

  • Upon completion, concentrate the reaction mixture under reduced pressure. Purify the resulting crude product by column chromatography (silica gel, using a gradient of dichloromethane/methanol with 1% triethylamine) or recrystallization to yield the final 3-Bromopyridine-4-carboximidamide derivative.

G A 3-Bromo-4-cyanopyridine B Pinner Salt Formation (Anhydrous EtOH, HCl gas, 0°C) A->B C Imidate Hydrochloride Intermediate B->C D Ammonolysis (Anhydrous EtOH, NH₃ gas) C->D E 3-Bromopyridine-4- carboximidamide D->E F Purification (Chromatography/ Recrystallization) E->F

Caption: Proposed workflow for the synthesis of the target compound.

Proposed Workflow for Biological Evaluation

A tiered screening approach is recommended to efficiently identify promising lead compounds.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Dose-Response & Selectivity cluster_2 Tier 3: Cellular & ADME Profiling cluster_3 Tier 4: In Vivo Evaluation a In Vitro Biochemical Assays (e.g., SHP2, DPP-4, Urease) Single concentration (10 µM) b IC50 Determination (10-point dose response) a->b c Selectivity Panel (Against related enzymes/targets) b->c d Cell-Based Potency Assays (e.g., Anti-proliferation, pERK inhibition) c->d e In Vitro ADME Assays (Solubility, Permeability, Metabolic Stability) d->e f Pharmacokinetic (PK) Studies in Rodents e->f g Efficacy Studies (e.g., Xenograft Models) f->g

Caption: A tiered workflow for biological evaluation.
Protocol 3: In Vitro Urease Inhibition Assay

This protocol provides a representative method for primary screening against a bacterial enzyme target.[3][4]

Materials:

  • Jack bean urease

  • Urea solution (100 mM)

  • Phosphate buffer (pH 7.0)

  • Phenol red indicator

  • Test compounds dissolved in DMSO

  • Thiourea (standard inhibitor)

  • 96-well microplates

Procedure:

  • Prepare assay buffer: 100 mM urea in phosphate buffer containing 0.002% phenol red.

  • In a 96-well plate, add 25 µL of test compound solution (at various concentrations, typically starting at 10 µM for primary screening). Add 25 µL of DMSO to control wells.

  • Add 25 µL of Jack bean urease enzyme solution to each well and incubate at 30°C for 15 minutes.

  • Initiate the reaction by adding 200 µL of the assay buffer (containing urea and phenol red) to each well.

  • Immediately measure the absorbance at 560 nm every minute for 10 minutes using a microplate reader. The production of ammonia from urea hydrolysis by urease increases the pH, causing a color change in the phenol red indicator, which is monitored as an increase in absorbance.

  • Calculate the rate of reaction (V) for each well.

  • The percent inhibition is calculated using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100.

  • For dose-response experiments, plot % inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation and Interpretation

Systematic data organization is crucial for establishing Structure-Activity Relationships (SAR). Quantitative data should be summarized in tables for clear comparison.

Table 1: Hypothetical Screening Data for a Series of 3-Bromopyridine-4-carboximidamide Derivatives

Compound IDR-Group (at position X)SHP2 IC50 (nM)[8]Urease IC50 (µM)[3]Cell Proliferation EC50 (nM)Microsomal Stability (% remaining at 60 min)
LEAD-001 -H55.612.3150.445%
LEAD-002 -CH₃25.18.975.262%
LEAD-003 -OCH₃40.825.1210.078%
LEAD-004 -Cl15.35.245.531%
SHP099 (Reference)70.0>100200.0N/A
Thiourea (Reference)N/A18.9[3]N/AN/A

Interpretation: From this hypothetical data, one could infer that small, electron-withdrawing groups at the "R" position (e.g., -Cl in LEAD-004 ) enhance potency against both SHP2 and urease targets, as well as in cellular assays. However, this modification may negatively impact metabolic stability. Conversely, a methoxy group (LEAD-003 ) improves stability but reduces potency. This type of analysis guides the next round of synthesis and optimization.

Conclusion

The 3-Bromopyridine-4-carboximidamide scaffold represents a promising, yet underexplored, area for the discovery of novel therapeutic agents. By leveraging the established biological relevance of the 3-bromopyridine core and the potent binding properties of the carboximidamide functional group, a clear and logical path exists for the development of new inhibitors for targets in oncology, infectious diseases, and metabolic disorders. The synthetic and screening protocols outlined in this guide provide a comprehensive framework for researchers to systematically synthesize, evaluate, and optimize these derivatives, paving the way for the identification of next-generation clinical candidates.

References

  • Naseer, M. M., et al. (2022). Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. MDPI. Available at: [Link]

  • Lv, X., et al. (2024). Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors. PubMed. Available at: [Link]

  • Naseer, M. M., et al. (2022). Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. PubMed. Available at: [Link]

  • Rauf, M. K., et al. (2025). Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. ResearchGate. Available at: [Link]

  • Rauf, A., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry. Available at: [Link]

  • Naseer, M. M., et al. (2022). Synthesis of pyridine carboxamide and carbothioamide (1–12). ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2024). Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry. Available at: [Link]

  • Wang, Y., et al. (2024). Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. PubMed. Available at: [Link]

  • Wikipedia contributors. (n.d.). Pinner reaction. Wikipedia. Available at: [Link]

  • Wang, T., et al. (2020). Design, synthesis and biological evaluation of pyridine derivatives as selective SHP2 inhibitors. PubMed. Available at: [Link]

  • NROChemistry. (n.d.). Pinner Reaction. NROChemistry. Available at: [Link]

  • Wang, T., et al. (2020). Design, synthesis and biological evaluation of pyridine derivatives as selective SHP2 inhibitors. ResearchGate. Available at: [Link]

  • Kumar, P., et al. (2024). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Langer, P., et al. (2013). A Lewis acid-promoted Pinner reaction. ResearchGate. Available at: [Link]

  • Unciti-Broceta, A., et al. (2024). Exploring the DPP IV inhibitory potential: molecular docking and dynamic simulations of pyridine-3-carboxylic acid and pyrrolidine-2-carboxylic acid analogs. PubMed. Available at: [Link]

  • Langer, P., et al. (2013). Carboxamide formation in a Pinner-type reaction. ResearchGate. Available at: [Link]

  • Lv, X., et al. (n.d.). Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors. Semantic Scholar. Available at: [Link]

  • Kumar, P., et al. (2024). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. ResearchGate. Available at: [Link]

  • Moodle. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Moodle. Available at: [Link]

  • Kaczanowska, K., et al. (2025). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. MDPI. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile to Amide. organic-chemistry.org. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2021). New quinoxaline compounds as DPP-4 inhibitors and hypoglycemics: design, synthesis, computational and bio-distribution studies. RSC Publishing. Available at: [Link]

  • Jacobio Pharma. (n.d.). SHP2 Inhibitor. Jacobio Pharma. Available at: [Link]

  • Google Patents. (n.d.). US3542822A - Hydrolysis of nitriles to carboxylic acids. Google Patents.
  • Chemistry Steps. (2022). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. Available at: [Link]

  • Chemistry LibreTexts. (2023). Conversion of nitriles to amides. Chemistry LibreTexts. Available at: [Link]

  • Unciti-Broceta, A., et al. (2024). Activity of 8-purine derivative as DPP-4 inhibitor. Dove Medical Press. Available at: [Link]

  • Unciti-Broceta, A., et al. (2024). Synthesis and Anti-Diabetic Activity of an 8-Purine Derivative as a Novel DPP-4 Inhibitor in Obese Diabetic Zücker Rats. ResearchGate. Available at: [Link]

Sources

Foundational

A Technical Guide to the Hydrogen Bonding Capacity of Carboximidamide Functional Groups

Introduction: The Carboximidamide Group - A Versatile Player in Molecular Recognition In the landscape of medicinal chemistry and materials science, the carboximidamide functional group, also known as amidine, stands out...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Carboximidamide Group - A Versatile Player in Molecular Recognition

In the landscape of medicinal chemistry and materials science, the carboximidamide functional group, also known as amidine, stands out for its unique structural and electronic properties.[1] As a nitrogenous analogue of a carboxylic acid and a close relative of the guanidine group, it serves as a powerful and versatile building block. Its significance is particularly pronounced in drug design, where it is often employed as a bioisostere for amides, ureas, and guanidines to modulate physicochemical properties, enhance target binding affinity, and improve pharmacokinetic profiles.[2][3]

This guide provides an in-depth exploration of the core physicochemical feature that governs the utility of the carboximidamide group: its hydrogen bonding capacity. We will dissect its ability to act as both a hydrogen bond donor and acceptor, analyze the profound impact of its protonation state, and detail the state-of-the-art experimental and computational methodologies used to characterize these critical non-covalent interactions. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of this functional group for molecular design and optimization.

The Electronic and Structural Landscape of Carboximidamides

To understand the hydrogen bonding capabilities of a carboximidamide, one must first appreciate its underlying electronic structure, which is heavily influenced by resonance and its basicity.

Resonance, Tautomerism, and Electron Distribution

The carboximidamide functional group consists of a central carbon atom double-bonded to an imino nitrogen and single-bonded to an amino nitrogen. This arrangement allows for delocalization of electrons across the N-C-N system. While resonance involves only the movement of electrons, it is distinct from tautomerism, which involves the migration of an atom (typically a proton).[4][5][6][7] The delocalization of pi-electrons in the carboximidamide group is a key feature influencing its electrostatic potential and, consequently, its interaction with other molecules.

The imino nitrogen, with its sp² hybridization and lone pair of electrons, is the primary site of basicity and serves as the principal hydrogen bond acceptor. The amino nitrogen's lone pair is involved in resonance, which reduces its basicity but enhances the hydrogen bond donating capacity of its attached protons.

Basicity and Protonation State: The pKa-Dependent Switch

Carboximidamides are significantly more basic than amides, with typical pKa values for their conjugate acids ranging from 9 to 12. This means that at physiological pH (~7.4), the carboximidamide group will exist predominantly in its protonated form, the carboximidamidinium cation.[8][9][10] This protonation event acts as a functional "switch," dramatically altering its hydrogen bonding profile.

  • Neutral Carboximidamide (pH > pKa): Acts as both a hydrogen bond donor and acceptor.

  • Protonated Carboximidamidinium (pH < pKa): Acts exclusively as a strong hydrogen bond donor.

This pH-dependent behavior is a critical consideration in drug design, as the interaction profile of a ligand can change significantly between the extracellular environment, the cytoplasm, and acidic organelles like lysosomes.

Hydrogen Bonding Profile: A Duality of Function

The unique value of the carboximidamide group lies in its ability to engage in multiple hydrogen bonding interactions simultaneously, a capacity that is fundamentally altered upon protonation.

The Neutral State: A Donor and Acceptor

In its neutral, unprotonated form, the carboximidamide group presents two distinct hydrogen bond donor sites (the two N-H protons of the -NH₂ group) and one primary hydrogen bond acceptor site (the lone pair on the sp²-hybridized imino nitrogen).

  • Donors (N-H): The protons on the amino group are effective donors. Their strength is greater than that of a simple amine due to the electron-withdrawing effect of the adjacent iminyl group.

  • Acceptor (=N-): The imino nitrogen is a strong hydrogen bond acceptor, comparable in strength to the nitrogen in a pyridine ring.

This dual functionality allows the neutral group to act as a molecular bridge, simultaneously engaging with both donor and acceptor groups in a receptor binding pocket.

The Protonated State: A Potent Donor Hub

Upon protonation, the imino nitrogen becomes protonated, forming the symmetric carboximidamidinium cation. In this state, the hydrogen bond acceptor capability is lost, and the group is transformed into a potent multi-point hydrogen bond donor.

  • Donors (Three N-H): The positive charge is delocalized across the N-C-N system, significantly increasing the acidity and hydrogen bond donor strength of all three N-H protons.

  • Acceptor: The protonation of the imino nitrogen eliminates its lone pair, removing its ability to accept hydrogen bonds.

This protonated form is particularly effective at forming strong, charge-assisted hydrogen bonds and salt bridges with anionic residues in proteins, such as aspartate and glutamate. This interaction motif is a cornerstone of its application in medicinal chemistry.[11]

Diagram 1: Hydrogen Bonding Roles of Carboximidamide

The following diagram illustrates the switch in hydrogen bonding capabilities upon protonation.

H_Bonding_Roles cluster_neutral Neutral Carboximidamide (pH > pKa) cluster_protonated Protonated Carboximidamidinium (pH < pKa) neutral_struct R-C(=NH)-NH₂ n_donor H-Bond Donor (2 N-H sites) neutral_struct->n_donor Donates H⁺ n_acceptor H-Bond Acceptor (1 =N: site) neutral_struct->n_acceptor Accepts H⁺ protonation Protonation (pH decreases) n_acceptor->protonation protonated_struct R-C(NH₂)₂⁺ p_donor Potent H-Bond Donor (3 N-H sites) protonated_struct->p_donor Donates H⁺ p_no_acceptor Acceptor Site Lost protonation->p_no_acceptor

Caption: Protonation transforms the carboximidamide from a dual donor/acceptor to a potent donor-only group.

Comparison with Common Bioisosteres

The utility of the carboximidamide group is best understood in comparison to other functional groups for which it often substitutes.[2][12][13][14]

Functional GroupPredominant State at pH 7.4H-Bond DonorsH-Bond AcceptorsKey Features
Carboximidamide Protonated (Cationic) 3 (Strong) 0 Strong base, potent H-bond donor hub, forms salt bridges.
Carboxylic AcidDeprotonated (Anionic)02 (Strong)Acidic, potent H-bond acceptor, forms salt bridges.
Primary AmideNeutral2 (Moderate)1 (Moderate)Neutral, planar, participates in classic amide H-bonding.[15]
GuanidineProtonated (Cationic)5 (Strong)0Very strong base, resonance-stabilized cation, multi-point donor.

Methodologies for Characterizing Hydrogen Bonds

A combination of experimental and computational techniques is required to fully characterize the hydrogen bonding interactions of carboximidamides.

Experimental Characterization

Single-crystal X-ray crystallography provides unambiguous, high-resolution data on the three-dimensional arrangement of atoms in the solid state.[16][17] It is the gold standard for determining the precise geometry of hydrogen bonds, including donor-acceptor distances and angles. Analysis of crystal structures containing carboximidamides can reveal preferred interaction motifs and geometries.[18][19][20]

  • Key Observables:

    • D-H···A Distance: The distance between the donor atom (D) and the acceptor atom (A). Typically 2.6 to 3.2 Å for N-H···O/N bonds.

    • D-H···A Angle: The angle formed by the donor atom, the hydrogen, and the acceptor atom. Strong hydrogen bonds tend to be linear (approaching 180°).

NMR spectroscopy is a powerful tool for studying hydrogen bonding in solution, providing insights into the dynamic nature of these interactions.[1][21]

  • Proton Chemical Shift (¹H NMR): A proton involved in a hydrogen bond is deshielded and its signal shifts downfield (to a higher ppm value).[22]

  • Variable-Temperature (VT) NMR: The chemical shifts of protons exposed to the solvent are typically more sensitive to temperature changes than those sequestered in intramolecular hydrogen bonds. A small temperature coefficient (dδ/dT, < 5 ppb/K) is indicative of a stable hydrogen bond.[23]

  • H/D Exchange: Protons involved in strong hydrogen bonds exchange with deuterium from a deuterated solvent (e.g., D₂O) more slowly than solvent-exposed protons.

Diagram 2: Experimental Workflow for H-Bond Analysis via NMR

NMR_Workflow start Synthesize Carboximidamide Compound dissolve Dissolve in Anhydrous CDCl₃ start->dissolve nmr_rt Acquire ¹H NMR at Room Temp (298K) dissolve->nmr_rt observe_nh Observe Chemical Shift (δ) of N-H Protons nmr_rt->observe_nh hd_exchange Add drop of D₂O Monitor signal disappearance nmr_rt->hd_exchange decision Are N-H signals downfield shifted? observe_nh->decision vt_nmr Perform Variable-Temp (VT) NMR (e.g., 278K to 318K) decision->vt_nmr Yes analysis Analyze Results decision->analysis No (No H-Bond) plot_ddt Plot δ vs. T Calculate Temp. Coefficient (dδ/dT in ppb/K) vt_nmr->plot_ddt plot_ddt->analysis hd_exchange->analysis conclusion Conclusion: - Low dδ/dT & Slow H/D Exchange => Strong H-Bond - High dδ/dT & Fast H/D Exchange => Solvent Exposed analysis->conclusion

Caption: A typical workflow for confirming hydrogen bond involvement using NMR spectroscopy techniques.

Computational Modeling

Computational chemistry provides a framework for understanding the energetics and electronic nature of hydrogen bonds at a level of detail that is often inaccessible experimentally.[24][25][26]

  • Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) can be used to calculate the binding energy of a hydrogen-bonded complex, optimize its geometry, and visualize the electron density distribution.

  • Molecular Electrostatic Potential (MEP) Maps: These maps visualize the charge distribution around a molecule, highlighting electron-rich (negative potential, red) regions that act as H-bond acceptors and electron-poor (positive potential, blue) regions that act as H-bond donors.

  • Quantum Theory of Atoms in Molecules (QTAIM): This analysis can identify a "bond critical point" (BCP) between a donor hydrogen and an acceptor atom, providing quantitative evidence of a hydrogen bond and an estimate of its strength.

Applications in Drug Design and Molecular Recognition

The unique hydrogen bonding characteristics of the carboximidamide group make it a privileged scaffold in drug design.[27][28][29]

  • Guanidine Mimicry: As a protonated cation, it effectively mimics the guanidinium group found in arginine, enabling strong interactions with carboxylate-containing residues (Asp, Glu) in enzyme active sites or receptor binding pockets.

  • Enhanced Basicity and Solubility: Replacing a neutral amide with a basic carboximidamide can increase aqueous solubility at lower pH, which can be advantageous for oral absorption and formulation.

  • Scaffold Rigidity and Vectorality: The planar, resonance-stabilized nature of the group introduces a degree of rigidity and provides well-defined vectors for its hydrogen bond donors, which can improve binding selectivity.

  • Case Study - Dabigatran Etexilate: This anticoagulant drug contains a central carboximidamide group. In its active form, dabigatran, the protonated amidinium moiety forms a key bidentate salt bridge with the carboxylate of Asp189 in the active site of thrombin, a critical interaction for its potent inhibitory activity.

Key Experimental Protocols

Protocol: Variable-Temperature (VT) ¹H NMR for H-Bond Analysis

Objective: To determine if the N-H protons of a carboximidamide-containing compound are involved in a stable intramolecular hydrogen bond.

Materials:

  • High-resolution NMR spectrometer with variable temperature capabilities.

  • High-quality NMR tube.

  • Compound of interest (~5-10 mg).

  • Anhydrous deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; a non-H-bonding solvent like CDCl₃ is preferred to minimize competing interactions.[30]

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the compound in the chosen anhydrous deuterated solvent in an NMR tube. Ensure the solvent is truly anhydrous to avoid exchange with water.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K). Identify the chemical shifts (δ) of the carboximidamide N-H protons.

  • Temperature Equilibration: Set the spectrometer to the lowest temperature in the desired range (e.g., 278 K). Allow the sample to equilibrate for at least 5-10 minutes.

  • Low-Temperature Spectrum: Acquire a ¹H NMR spectrum and record the precise chemical shifts of the N-H protons.

  • Incremental Heating: Increase the temperature in controlled increments (e.g., 5 or 10 K). At each step, allow the sample to equilibrate for 5 minutes before acquiring a new spectrum and recording the N-H chemical shifts.

  • Data Collection: Continue this process up to the highest desired temperature (e.g., 318 K).

  • Data Analysis: a. Create a table of temperature (T) vs. chemical shift (δ) for each N-H proton. b. Plot δ (in ppm) on the y-axis against T (in K) on the x-axis. c. Perform a linear regression on the data to determine the slope (dδ/dT). d. Convert the slope from ppm/K to ppb/K by multiplying by 1000.

  • Interpretation:

    • dδ/dT > -5 ppb/K: A small temperature coefficient suggests the proton is shielded from the solvent, likely due to involvement in a strong, stable intramolecular hydrogen bond.

    • dδ/dT < -5 ppb/K: A large, negative temperature coefficient indicates the proton is significantly exposed to the solvent and is likely not involved in a stable intramolecular hydrogen bond.

Conclusion

The carboximidamide functional group is a sophisticated tool for molecular design, offering a pH-switchable profile that can be tailored for specific molecular recognition tasks. Its ability to act as a hydrogen bond donor and acceptor in its neutral state, and as a potent, charge-assisted donor hub when protonated, provides a rich interaction landscape. A thorough understanding of its electronic properties, coupled with rigorous characterization through crystallographic, spectroscopic, and computational methods, empowers researchers to rationally design next-generation therapeutics and functional materials by harnessing the full potential of its hydrogen bonding capacity.

References

  • Vertex AI Search. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.
  • JOCPR. (n.d.).
  • National Institutes of Health. (n.d.). Hydrogen-bonding behavior of amidines in helical structure. PMC.
  • PubMed. (2025). Carboxamide: A Privileged Pharmacophore for the Development of Anti-infectious and Anti-cancer Drugs.
  • Drug Design Org. (n.d.). Bioisosterism.
  • PMC. (2025). Spectroscopic, X‐Ray Crystallographic, and Hirshfeld Surface Analyses for the Investigation of Intermolecular Interactions in Carboxamide Hydrazone Hybrids.
  • MDPI. (n.d.).
  • Source unavailable. (2025). NMR studies of hydrogen bonding interactions with secondary amide and urea groups.
  • ResearchGate. (2010). What NMR experiments can be used to detect hydrogen bonds?.
  • Royal Society of Chemistry. (2017). A simple and facile NMR method for the determination of hydrogen bonding by amide N–H protons in protein models and other compounds. New Journal of Chemistry.
  • PMC. (2022).
  • ResearchGate. (n.d.). Few examples of carboxamide moiety-containing drug molecules.
  • PMC. (2025).
  • Reddit. (2016).
  • ZU Scholars. (2017). Routes to drug design via bioisosterism of carboxyl and sulfonamide groups.
  • Recent. (2021).
  • PMC. (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design.
  • ResearchGate. (2025). Spectroscopic, X‐Ray Crystallographic, and Hirshfeld Surface Analyses for the Investigation of Intermolecular Interactions in Carboxamide Hydrazone Hybrids.
  • Medium. (2026).
  • Biology LibreTexts. (2019). 6.1: pKa.
  • ScienceDirect. (2025).
  • Pediaa. (2018). Difference Between Resonance and Tautomerism.
  • Reddit. (2021).
  • Wikipedia. (n.d.). X-ray crystallography.
  • YouTube. (2020).
  • Vaia. (n.d.). Problem 142 Tautomerism and resonance are tw....
  • CCDC. (n.d.). 1 X-ray Crystallography.
  • YouTube. (2024). Resonance vs Tautomerism - Easily Tell the Difference (OChem).
  • YouTube. (2021).
  • PubMed. (n.d.). Carboxyl group hydrogen bonding in X-ray protein structures analysed using neutron studies on amino acids.
  • PMC. (2016).
  • MDPI. (n.d.). Improving the Working Models for Drug–Drug Interactions: Impact on Preclinical and Clinical Drug Development.

Sources

Protocols & Analytical Methods

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-Bromopyridine-4-carboximidamide

This guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromopyridine-4-carboximidamide. Our focus is on e...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromopyridine-4-carboximidamide. Our focus is on enhancing yield and purity by addressing common challenges encountered during the synthetic process, primarily via the Pinner reaction of 3-bromo-4-cyanopyridine.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific experimental issues in a direct question-and-answer format, providing causal explanations and actionable solutions.

Issue 1: Consistently Low or No Product Yield

Q: My Pinner reaction with 3-bromo-4-cyanopyridine is failing or giving very low yields of the target amidine. What are the most likely causes?

A: Failure to produce the desired 3-Bromopyridine-4-carboximidamide, or consistently low yields, typically points to three critical areas: the presence of water, improper acid catalysis, or suboptimal temperature control. The Pinner reaction is a two-stage process: (1) formation of an intermediate Pinner salt (an alkyl imidate hydrochloride) and (2) subsequent ammonolysis to the amidine.[1][2][3] Each stage has specific requirements for success.

Core Causality & Solutions:

  • Moisture Contamination: The Pinner reaction is notoriously sensitive to water.[1][3] The nitrilium ion intermediate, formed by the protonation of the nitrile by hydrogen chloride, is highly electrophilic.[1] If water is present, it will readily act as a nucleophile, attacking the nitrilium ion and leading to the hydrolysis of the nitrile to the corresponding amide or carboxylic acid, which are common and problematic side products.[4][5][6]

    • Solution: Ensure all glassware is oven-dried and cooled under a stream of inert gas (e.g., nitrogen or argon). Use anhydrous solvents (e.g., ethanol, dioxane) and ensure the hydrogen chloride gas or solution is completely dry.[1][3]

  • Inefficient Pinner Salt Formation: The first step requires the reaction of the nitrile with an alcohol under strongly acidic conditions, typically by bubbling dry HCl gas through an alcoholic solution of the nitrile.[2][7]

    • Solution: Use a saturated solution of HCl in an anhydrous alcohol like ethanol or methanol. The reaction should be performed at low temperatures (typically 0 °C) to form the thermodynamically unstable imidate hydrochloride salt and prevent its decomposition.[2][3] Monitor the reaction's progress via Thin Layer Chromatography (TLC) to confirm the consumption of the starting nitrile.

  • Incomplete Ammonolysis: The second step involves the reaction of the Pinner salt with ammonia to form the amidine.

    • Solution: After the formation of the Pinner salt is complete, the reaction mixture should be treated with a source of ammonia. This can be achieved by bubbling anhydrous ammonia gas through the solution or by adding a solution of ammonia in an alcohol.[1] Ensure an adequate excess of ammonia is used to drive the reaction to completion.

Issue 2: Significant Formation of Byproducts

Q: My final product is contaminated with a significant amount of 3-bromopyridine-4-carboxylic acid or its methyl/ethyl ester. How can I prevent this?

A: The presence of these impurities is a direct consequence of hydrolysis of the nitrile starting material or the intermediate Pinner salt.[1][8] As mentioned previously, water is the primary culprit.

Causality & Prevention Strategy:

  • Mechanism of Hydrolysis: Under acidic conditions, the nitrile group is activated towards nucleophilic attack.[4] Water, even in trace amounts, can attack the protonated nitrile or the subsequent Pinner salt intermediate, leading to the formation of an amide. This amide can then be further hydrolyzed under the harsh acidic conditions to the carboxylic acid.[6][9] If the reaction is worked up with an alcohol or if the alcohol solvent contains water, the corresponding ester can also be formed.[1]

  • Prevention:

    • Rigorous Anhydrous Technique: This is the most critical factor. Dry your alcohol solvent over molecular sieves and distill it under an inert atmosphere. Ensure the HCl gas is passed through a drying tube (e.g., filled with calcium chloride) before being introduced to the reaction.

    • Temperature Control: Perform the initial Pinner salt formation at 0 °C or below. Higher temperatures can accelerate side reactions, including hydrolysis.[2][3]

    • Workup Procedure: When the reaction is complete, quench the reaction carefully. Neutralizing the excess acid promptly during workup can minimize acid-catalyzed hydrolysis.

Issue 3: Difficult Product Isolation and Purification

Q: I'm struggling to isolate a pure sample of 3-Bromopyridine-4-carboximidamide hydrochloride. It either remains an oil or is difficult to crystallize.

A: Amidines and their salts are often highly polar and can be challenging to crystallize.[10] The presence of impurities can further inhibit crystallization, leading to "oiling out".[11]

Strategies for Improved Isolation:

  • Solvent Selection for Precipitation: After the ammonolysis step, the product is typically present as the hydrochloride salt. Removing the reaction solvent under reduced pressure is the first step. To induce crystallization, triturating the resulting residue with a non-polar solvent in which the product is insoluble, such as diethyl ether or ethyl acetate/hexanes, is often effective.[11]

  • Purification Techniques:

    • Recrystallization: If a crude solid is obtained, recrystallization is the preferred method of purification. A solvent system where the product has high solubility at elevated temperatures but low solubility at room temperature or below is ideal. Mixtures of polar and non-polar solvents, such as ethanol/ethyl acetate or methanol/diethyl ether, can be effective.

    • Column Chromatography: If crystallization fails, column chromatography on silica gel can be used. However, due to the high polarity of the amidine salt, a polar eluent system is required (e.g., dichloromethane/methanol or ethyl acetate/methanol with a small amount of triethylamine to prevent streaking). It may be preferable to first neutralize the salt to the free base, purify the less polar free base by chromatography, and then reform the desired salt.

    • Dry Loading: If the crude product has poor solubility in the chromatography eluent, consider a dry loading technique. Dissolve the crude material in a suitable solvent (like methanol), adsorb it onto silica gel, evaporate the solvent, and load the resulting dry powder onto the column.[11]

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing and resolving low-yield issues in the synthesis.

G start Low Yield of 3-Bromopyridine-4-carboximidamide check_reagents 1. Verify Reagent Quality & Dryness start->check_reagents sub_reagents1 Is 3-bromo-4-cyanopyridine pure? check_reagents->sub_reagents1 sub_reagents2 Are solvent and HCl strictly anhydrous? check_reagents->sub_reagents2 check_conditions 2. Review Reaction Conditions sub_conditions1 Was Pinner salt formation conducted at 0°C or below? check_conditions->sub_conditions1 check_ammonolysis 3. Assess Ammonolysis Step sub_ammonolysis1 Was anhydrous ammonia used in sufficient excess? check_ammonolysis->sub_ammonolysis1 analyze_byproducts 4. Analyze Byproducts (TLC, NMR, LC-MS) sub_byproducts Identify major impurity analyze_byproducts->sub_byproducts sub_reagents1->check_conditions Yes sub_reagents1->check_conditions No purify_sm Purify starting material (recrystallization/distillation) sub_reagents1->purify_sm No sub_reagents2->check_conditions Yes sub_reagents2->check_conditions No dry_solvents Dry solvents (e.g., over mol. sieves) and ensure dry HCl gas sub_reagents2->dry_solvents No purify_sm->check_conditions dry_solvents->check_conditions sub_conditions1->check_ammonolysis Yes sub_conditions1->check_ammonolysis No adjust_temp Optimize temperature control for imidate formation sub_conditions1->adjust_temp No adjust_temp->check_ammonolysis sub_ammonolysis1->analyze_byproducts Yes sub_ammonolysis1->analyze_byproducts No optimize_nh3 Use anhydrous NH3 gas or saturated solution in alcohol sub_ammonolysis1->optimize_nh3 No optimize_nh3->analyze_byproducts byproduct_amide Impurity is Amide/ Carboxylic Acid sub_byproducts->byproduct_amide Hydrolysis Product byproduct_unreacted Impurity is Starting Material sub_byproducts->byproduct_unreacted Unreacted Nitrile byproduct_amide->sub_reagents2 Indicates water contamination byproduct_unreacted->sub_conditions1 Indicates incomplete reaction

Caption: A workflow for troubleshooting low yields.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the Pinner reaction stage of this synthesis?

A: Anhydrous alcohols are required for the formation of the alkyl imidate Pinner salt.[2] Anhydrous ethanol is most commonly used. Dioxane can also be used as a solvent. The key is that the solvent must be rigorously dried, as any moisture will lead to unwanted hydrolysis byproducts.[3]

SolventTypical UseKey Considerations
Anhydrous Ethanol Standard solventMust be absolute or dried over molecular sieves.
Anhydrous Methanol Alternative alcoholCan be used, but may be more reactive. Must be rigorously dried.
Anhydrous Dioxane Aprotic alternativeCan be used with an alcohol as the reagent. Must be peroxide-free and dry.

Q2: How can I monitor the progress of the reaction?

A: Thin Layer Chromatography (TLC) is the most convenient method. Use a moderately polar solvent system, such as a 3:1 mixture of hexanes and ethyl acetate. The starting material, 3-bromo-4-cyanopyridine, is relatively non-polar. The intermediate Pinner salt and the final amidine hydrochloride product are highly polar and will typically remain at the baseline. The reaction can be considered complete when the starting material spot is no longer visible on the TLC plate.

Q3: Are there any specific safety precautions I should take?

A: Yes. Hydrogen chloride is a corrosive gas and should be handled in a well-ventilated fume hood. Cyanopyridine derivatives are toxic and should be handled with appropriate personal protective equipment (gloves, lab coat, safety glasses). Ammonia gas is also corrosive and has a strong odor; it should also be handled in a fume hood. Always consult the Safety Data Sheet (SDS) for all reagents before beginning any experiment.

Optimized Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of 3-Bromopyridine-4-carboximidamide hydrochloride.

Step 1: Formation of the Ethyl Imidate Hydrochloride (Pinner Salt)

  • Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet adapter, a drying tube, and a thermometer.

  • Under an inert atmosphere (N2 or Ar), add 3-bromo-4-cyanopyridine (1.0 eq) to anhydrous ethanol (approx. 5-10 mL per gram of nitrile).

  • Cool the stirred solution to 0 °C using an ice-water bath.

  • Bubble dry hydrogen chloride gas through the solution at a slow, steady rate. Maintain the temperature at 0 °C. The Pinner salt will begin to precipitate as a white solid.

  • Continue bubbling HCl for 1-2 hours, or until the solution is saturated.

  • Seal the flask and allow it to stir at 0 °C for an additional 4-6 hours, or until TLC analysis shows complete consumption of the starting nitrile.

Step 2: Ammonolysis to 3-Bromopyridine-4-carboximidamide Hydrochloride

  • While maintaining the temperature at 0 °C, bubble anhydrous ammonia gas through the reaction mixture for 30-60 minutes.

  • Alternatively, add a freshly prepared saturated solution of ammonia in anhydrous ethanol (approx. 2-3 equivalents) to the reaction mixture.

  • After the addition of ammonia, allow the reaction to warm to room temperature and stir for 10-12 hours.

  • Monitor the reaction by TLC to confirm the disappearance of the intermediate.

Step 3: Isolation and Purification

  • Concentrate the reaction mixture under reduced pressure to obtain a crude solid or oil.

  • Add diethyl ether to the residue and stir vigorously (triturate) to break up the solid.

  • Filter the resulting white precipitate, wash with cold diethyl ether, and dry under high vacuum to yield 3-Bromopyridine-4-carboximidamide hydrochloride.

  • If necessary, the product can be further purified by recrystallization from a suitable solvent system like methanol/diethyl ether.

References

  • Chemistry Stack Exchange. (2021). Hydrolysis of nitriles: Amide vs Carboxylic acid. Available at: [Link]

  • Lumen Learning. Organic Chemistry II: Hydrolysis of nitriles. Available at: [Link]

  • Chemistry Steps. (2024). Converting Nitriles to Amides. Available at: [Link]

  • NROChemistry. Pinner Reaction. Available at: [Link]

  • Master Organic Chemistry. Acidic Hydrolysis of Nitriles To Amides. Available at: [Link]

  • LibreTexts Chemistry. (2025). 20.7: Chemistry of Nitriles. Available at: [Link]

  • Organic Chemistry Portal. Pinner Reaction. Available at: [Link]

  • Wikipedia. Pinner reaction. Available at: [Link]

  • MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Available at: [Link]

  • Oxley, P., & Short, W. F. (1949). Amidines. Part XI. Preparation of amidines by ammonolysis of N-arylamidinium salts. Journal of the Chemical Society (Resumed), 449. DOI: 10.1039/JR9490000449. Available at: [Link]

  • Patsnap. (2015). Synthetic method of 3-bromopyridine. Eureka. Available at: [Link]

  • Semantic Scholar. Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Available at: [Link]

Sources

Optimization

Technical Support Center: Synthesis of Pyridine Carboximidamides - A Guide to Minimizing Side Reactions

Welcome to the Technical Support Center for the synthesis of pyridine carboximidamides. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of syn...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of pyridine carboximidamides. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these valuable compounds. Pyridine carboximidamides are crucial scaffolds in medicinal chemistry, often serving as key intermediates or final products in the development of novel therapeutics.[1] However, their synthesis can be fraught with challenges, leading to undesired side reactions that can significantly impact yield, purity, and scalability.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format. Our goal is to not only offer solutions but also to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Section 1: Troubleshooting Common Issues in Pyridine Carboximidamide Synthesis

This section addresses specific problems you might encounter during the synthesis of pyridine carboximidamides, providing detailed explanations and actionable protocols to overcome them.

FAQ 1: I am attempting a Pinner reaction with a pyridine nitrile, but my main product is the corresponding pyridine carboxylic acid ester. What is causing this and how can I prevent it?

Answer:

The formation of a pyridine carboxylic acid ester as the major byproduct in a Pinner reaction is a classic sign of water contamination in your reaction setup.[2][3] The Pinner reaction proceeds through a highly moisture-sensitive intermediate called a Pinner salt (an alkyl imidate salt).[4][5] If water is present, it can readily hydrolyze the Pinner salt to form the corresponding ester.[2][3]

Causality Explained:

The mechanism involves the acid-catalyzed addition of an alcohol to the nitrile, forming the Pinner salt. In the presence of water, the Pinner salt undergoes hydrolysis, which is often faster than the subsequent desired reaction with ammonia or an amine to form the amidine.

Troubleshooting Protocol:

  • Rigorous Drying of Reagents and Glassware:

    • Dry all glassware in an oven at >120 °C for several hours and cool under a stream of dry nitrogen or in a desiccator immediately before use.

    • Use anhydrous solvents. Commercially available anhydrous solvents are recommended. If you are drying your own, ensure the chosen drying agent is appropriate and the solvent is tested for water content (e.g., by Karl Fischer titration).

    • Dry the starting pyridine nitrile thoroughly. This can be done by azeotropic distillation with toluene or by drying in a vacuum oven.

    • Use freshly opened, anhydrous alcohol.

  • Inert Atmosphere:

    • Conduct the entire reaction under a positive pressure of an inert gas, such as argon or nitrogen. This prevents atmospheric moisture from entering the reaction vessel.

  • Order of Reagent Addition:

    • Ensure that the pyridine nitrile and alcohol are mixed in the anhydrous solvent before the introduction of the acid catalyst (typically dry HCl gas).[6]

Experimental Protocol: Anhydrous Pinner Reaction for Pyridine Carboximidamide Synthesis

  • Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet adapter, a condenser with a drying tube, and a rubber septum.

  • Under a positive pressure of argon, add the pyridine nitrile (1.0 eq) and anhydrous alcohol (e.g., ethanol, 5-10 eq) to the flask via syringe.

  • Cool the mixture to 0 °C in an ice bath.

  • Bubble dry hydrogen chloride gas through the solution for 1-2 hours, or until the reaction is complete (monitor by TLC or LC-MS).[6]

  • Cap the flask and allow it to stir at 0 °C or room temperature until the Pinner salt precipitates.

  • Isolate the Pinner salt by filtration under an inert atmosphere and wash with anhydrous diethyl ether.

  • Immediately dissolve the Pinner salt in an anhydrous solvent (e.g., methanol) and treat with anhydrous ammonia or the desired amine to form the pyridine carboximidamide.

FAQ 2: My Pinner reaction is sluggish, and I am observing significant amounts of unreacted starting nitrile even after prolonged reaction times. How can I improve the reaction rate?

Answer:

A sluggish Pinner reaction can be attributed to several factors, primarily related to the electronic nature of the pyridine nitrile and the reaction conditions.[2]

Causality Explained:

The Pinner reaction is an acid-catalyzed process.[4] The first step involves the protonation of the nitrile nitrogen, which makes the nitrile carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[3] If the pyridine ring contains electron-withdrawing groups, the nitrile nitrogen will be less basic and therefore less readily protonated, slowing down the reaction. Conversely, electron-donating groups on the pyridine ring can facilitate the reaction.

Troubleshooting Strategies:

  • Increase Acidity: While dry HCl gas is the standard, ensuring a sufficient concentration of the acid is crucial. You can try extending the duration of HCl bubbling or using a saturated solution of HCl in the chosen alcohol.

  • Temperature Optimization: While low temperatures are often recommended to prevent side reactions, a modest increase in temperature (e.g., from 0 °C to room temperature or slightly above) can sometimes accelerate a slow reaction.[6] However, be cautious, as higher temperatures can also promote the decomposition of the Pinner salt into an amide and an alkyl chloride.[4]

  • Alternative Acid Catalysts: While less common for the classic Pinner reaction, exploring other strong, non-aqueous acid catalysts could be an option, but this would require significant optimization.

Table 1: Effect of Substituents on Pyridine Nitrile Reactivity in Pinner Reactions

Substituent on Pyridine RingElectronic EffectExpected Reactivity
-NO₂Electron-withdrawingDecreased
-ClElectron-withdrawingDecreased
-HNeutralBaseline
-CH₃Electron-donatingIncreased
-OCH₃Electron-donatingIncreased
FAQ 3: I am trying to synthesize an N-substituted pyridine carboximidamide via direct amination of a pyridine carboxamide, but the reaction is not proceeding. What are the common pitfalls?

Answer:

Direct amination of pyridine carboxamides to form N-substituted carboximidamides is a challenging transformation that often requires activation of the amide carbonyl. Simple heating of a pyridine carboxamide with an amine is generally ineffective.

Causality Explained:

The amide carbonyl is not a sufficiently strong electrophile to react with most amines. Furthermore, the amide N-H is acidic and can be deprotonated by the amine, leading to an unreactive amidate anion. Therefore, an activating agent is typically required to convert the amide's carbonyl oxygen into a better leaving group.

Troubleshooting and Alternative Approaches:

  • Activation of the Carboxamide:

    • Phosphorus-based Reagents: Reagents like phosphorus pentachloride (PCl₅) or phosphoryl chloride (POCl₃) can activate the amide. However, these are harsh reagents that can lead to side reactions on the pyridine ring, such as chlorination.

    • Triflic Anhydride (Tf₂O): Activation with triflic anhydride in the presence of a non-nucleophilic base (e.g., 2,6-lutidine) can form a highly reactive intermediate that is then trapped by the amine. This method requires careful control of temperature and stoichiometry.

  • Alternative Synthetic Routes:

    • From Pyridine Thioamides: A more reliable method is often the conversion of the pyridine carboxamide to the corresponding thioamide, followed by reaction with an amine. The thiocarbonyl group is more electrophilic than the carbonyl group. Thionation can be achieved using Lawesson's reagent or P₄S₁₀. The resulting thioamide can then be S-alkylated (e.g., with methyl iodide) to form a highly reactive thioimidate salt, which readily reacts with amines to give the desired carboximidamide.

    • Guanylation of Pyridine Amines: If your target molecule allows, starting from an aminopyridine and performing a guanylation reaction can be a viable alternative. Various guanylating reagents are available, such as 1H-pyrazole-1-carboxamidine hydrochloride.

Workflow Diagram: Synthesis of N-Substituted Pyridine Carboximidamides

G cluster_0 Route 1: From Pyridine Nitrile cluster_1 Route 2: From Pyridine Carboxamide A Pyridine Nitrile B Pinner Salt A->B 1. Anhydrous Alcohol, HCl 2. Isolate C N-Substituted Pyridine Carboximidamide B->C Amine (R-NH2) D Pyridine Carboxamide E Pyridine Thioamide D->E Lawesson's Reagent F Thioimidate Salt E->F 1. MeI G N-Substituted Pyridine Carboximidamide F->G 2. Amine (R-NH2)

Caption: Alternative synthetic routes to N-substituted pyridine carboximidamides.

FAQ 4: During the purification of my pyridine carboximidamide, I am observing significant product loss and decomposition on silica gel chromatography. What are the best practices for purification?

Answer:

Pyridine carboximidamides are basic compounds and can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to peak tailing, poor recovery, and even decomposition.[7]

Causality Explained:

The basic nitrogen atoms of both the pyridine ring and the amidine functionality can form strong ionic interactions with the acidic Si-OH groups of the silica stationary phase. This can make elution difficult and, in some cases, catalyze degradation reactions.

Purification Best Practices:

  • Deactivate the Silica Gel:

    • Pre-treat your silica gel with a solution of triethylamine (TEA) in your eluent (e.g., 1-2% TEA in ethyl acetate/hexane). This will cap the acidic silanol groups, reducing their interaction with your basic product.[7]

    • Alternatively, use a mobile phase containing a small amount of a basic modifier like TEA or ammonia.

  • Alternative Stationary Phases:

    • Alumina (basic or neutral): Alumina is a good alternative to silica gel for the purification of basic compounds.

    • Reverse-Phase Chromatography: If your compound is sufficiently non-polar, reverse-phase chromatography (e.g., on a C18 column) can be an excellent option. The mobile phase is typically a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape by keeping the compound protonated.

  • Non-Chromatographic Purification Methods:

    • Crystallization: If your product is a solid, crystallization is often the best method for obtaining high purity material and can be scaled up easily. Experiment with different solvent systems to find one that gives good quality crystals.

    • Acid-Base Extraction: Utilize the basicity of your product. Dissolve the crude material in an organic solvent and extract with a dilute aqueous acid (e.g., 1 M HCl). The protonated product will move to the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with NaOH) and extract your purified product back into an organic solvent.

Table 2: Comparison of Purification Methods for Pyridine Carboximidamides

MethodAdvantagesDisadvantagesBest For
Normal Phase Chromatography (Silica Gel) Widely available, good for moderately polar compounds.Requires deactivation for basic compounds, potential for product loss.Crude purifications where some loss is acceptable.
Normal Phase Chromatography (Alumina) Better for basic compounds than silica.Can have different selectivity than silica.Purification of basic, non-acid sensitive compounds.
Reverse Phase Chromatography Excellent resolution, good for a wide range of polarities.Can be more expensive, may require salt removal post-purification.High-purity isolation of final products.
Crystallization Scalable, can provide very high purity.Product must be a solid, finding suitable solvents can be time-consuming.Final purification of solid products.
Acid-Base Extraction Simple, inexpensive, good for removing non-basic impurities.Only separates based on acidity/basicity, may not remove all impurities.Initial cleanup of crude reaction mixtures.

Section 2: Mechanistic Insights and Proactive Strategies

Understanding the reaction mechanisms is key to proactively avoiding side reactions. This section provides a deeper dive into the chemistry of pyridine carboximidamide synthesis.

Understanding the Pinner Reaction and Its Competitors

The Pinner reaction is a powerful tool, but it exists in a delicate balance with several competing pathways, especially in the presence of nucleophiles other than the intended amine.

Diagram: Competing Pathways in the Pinner Reaction

G A Pyridine Nitrile B Pinner Salt (Alkyl Imidate) A->B + Alcohol (ROH) + HCl C Pyridine Carboximidamide (Desired Product) B->C + Amine (R'NH2) D Pyridine Carboxylic Acid Ester (Side Product) B->D + H2O E Orthoester (Side Product) B->E + Excess Alcohol (ROH)

Caption: Key reaction pathways starting from a Pinner salt intermediate.

To favor the formation of the desired pyridine carboximidamide, it is essential to:

  • Maintain Anhydrous Conditions: As discussed in FAQ 1, this is the most critical factor to prevent ester formation.[2][6]

  • Control Stoichiometry of the Alcohol: Using a large excess of the alcohol can lead to the formation of an orthoester as a side product.[2]

  • Introduce the Amine at the Right Stage: The amine should only be introduced after the Pinner salt has been formed and ideally isolated. Adding the amine at the beginning of the reaction can lead to complex mixtures.

References

  • Balicki, R. (2007). A new, convenient synthesis of amidines. Monatshefte für Chemie/Chemical Monthly, 138(7), 679-682.
  • Pinner, A. (1877). Ueber die Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft, 10(2), 1889-1897.
  • Roger, R., & Neilson, D. G. (1961).
  • J&K Scientific. (2025, June 4). Pinner Reaction. Retrieved from [Link][4]

  • Organic Chemistry Portal. (n.d.). Pinner Reaction. Retrieved from [Link][5]

  • NROChemistry. (n.d.). Pinner Reaction. Retrieved from [Link][6]

  • Chemistry Steps. (2025, July 28). Nitriles to Esters. Retrieved from [Link][3]

  • Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry (2nd ed.). Pergamon.
  • Liras, S., Allen, M. P., & Segelstein, B. E. (2001). The Synthesis of a Selective PDE4/TNFα Inhibitor. Organic Process Research & Development, 5(6), 587–592.[4]

  • Feichtinger, K., Sings, H. L., Baker, T. J., Matthews, K., & Goodman, M. (1998). Triurethane-Protected Guanidines and Triflyldiurethane-Protected Guanidines: New Reagents for Guanidinylation Reactions. The Journal of Organic Chemistry, 63(23), 8432–8439.[8]

  • Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1993). 1H-Pyrazole-1-carboxamidine hydrochloride: an attractive reagent for guanylation of amines and its application to peptide synthesis. The Journal of Organic Chemistry, 58(23), 6270-6275.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Interpretation of 3-Bromopyridine-4-carboximidamide

This guide provides an in-depth analysis and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-Bromopyridine-4-carboximidamide. In the absence of a publicly available experimental spectrum for this...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-Bromopyridine-4-carboximidamide. In the absence of a publicly available experimental spectrum for this specific molecule, we will employ a rigorous, predictive approach grounded in the fundamental principles of NMR spectroscopy and comparative data from closely related analogues. This methodology not only allows for a reliable estimation of the spectrum but also serves as an instructive case study in spectral interpretation for researchers, scientists, and drug development professionals.

The Structural and Electronic Landscape of 3-Bromopyridine-4-carboximidamide

Understanding the interplay of substituent effects is paramount to predicting the ¹H NMR spectrum of 3-Bromopyridine-4-carboximidamide. The pyridine ring is an electron-deficient aromatic system. The introduction of a bromine atom at the 3-position and a carboximidamide group at the 4-position further modulates the electronic environment of the remaining ring protons.

  • Bromine (at C3): As an electronegative halogen, bromine exerts a deshielding inductive effect (-I) on nearby protons. Its influence on chemical shifts is position-dependent.

  • Carboximidamide (at C4): This group, similar to a carboxamide, is electron-withdrawing through resonance (-M) and induction (-I), which will significantly deshield the protons on the pyridine ring, particularly those in ortho and para positions.

The combined influence of these two groups will dictate the final chemical shifts and coupling patterns of the three aromatic protons: H-2, H-5, and H-6.

Predicted ¹H NMR Spectrum of 3-Bromopyridine-4-carboximidamide

Based on the analysis of substituent effects and data from analogous compounds, the predicted ¹H NMR spectrum of 3-Bromopyridine-4-carboximidamide in a common deuterated solvent like DMSO-d₆ would exhibit three distinct signals in the aromatic region.

dot graph { layout=neato; node [shape=plaintext]; pos_H2="0.8,1.2!"; pos_H5="-0.8,-1.2!"; pos_H6="0.8,-1.2!"; pos_N_ring="0,1.5!"; pos_C2="0.7,0.7!"; pos_C3="-0.7,0.7!"; pos_C4="-1,0!"; pos_C5="-0.7,-0.7!"; pos_C6="0.7,-0.7!"; pos_Br="-1.5,1.5!"; pos_C_carbox=" -2,0!"; pos_NH2_carbox="-2.5,0.5!"; pos_NH_carbox="-2.5,-0.5!";

H2 [pos=pos_H2, label="H-2"]; H5 [pos=pos_H5, label="H-5"]; H6 [pos=pos_H6, label="H-6"]; N_ring [pos=pos_N_ring, label="N"]; C2 [pos=pos_C2]; C3 [pos=pos_C3]; C4 [pos=pos_C4]; C5 [pos=pos_C5]; C6 [pos=pos_C6]; Br [pos=pos_Br, label="Br"]; C_carbox [pos=pos_C_carbox, label="C"]; NH2_carbox [pos=pos_NH2_carbox, label="NH2"]; NH_carbox [pos=pos_NH_carbox, label="NH"];

C2 -- N_ring -- C6 -- C5 -- C4 -- C3 -- C2; C3 -- Br; C4 -- C_carbox; C_carbox -- NH2_carbox; C_carbox -- NH_carbox; } }

Molecular structure with proton numbering.

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale
H-2 ~8.8 - 9.0Singlet (s) or narrow doubletJ(H2,H6) ≈ 0.5-1.0 HzStrongly deshielded by the adjacent nitrogen and the electron-withdrawing carboximidamide group. Meta-coupling to H-6 is expected to be very small.
H-6 ~8.6 - 8.8Doublet (d)J(H5,H6) ≈ 5.0 HzDeshielded by the adjacent nitrogen. Ortho-coupled to H-5.
H-5 ~7.8 - 8.0Doublet (d)J(H5,H6) ≈ 5.0 HzLeast deshielded of the three protons, being meta to the bromine and ortho to the carboximidamide group. Ortho-coupled to H-6.
-NH₂ Broad, variableSinglet (br s)-Protons on nitrogen often exhibit broad signals due to quadrupolar relaxation and exchange with residual water in the solvent. Their chemical shift is highly dependent on concentration and temperature.
=NH Broad, variableSinglet (br s)-Similar to the -NH₂ protons, this proton's signal is expected to be broad and its chemical shift variable.

Comparative Analysis with Analogue Compounds

To substantiate our prediction, we will compare the expected spectrum of 3-Bromopyridine-4-carboximidamide with the experimental data of 3-Bromopyridine and Isonicotinamide (Pyridine-4-carboxamide), which serves as a close proxy for the electronic effects of the carboximidamide group.

CompoundH-2 (δ, ppm)H-5 (δ, ppm)H-6 (δ, ppm)Solvent
3-Bromopyridine [1]8.79 (d)7.72 (dd)8.77 (d)DMSO-d₆
Isonicotinamide ~8.7 (d)~7.8 (d)~8.7 (d)DMSO-d₆
Predicted: 3-Bromopyridine-4-carboximidamide ~8.8 - 9.0 (s)~7.8 - 8.0 (d)~8.6 - 8.8 (d)DMSO-d₆
  • Effect of the Carboximidamide Group: Comparing 3-Bromopyridine to our predicted values, the carboximidamide group at the 4-position is expected to cause a significant downfield shift for all protons, especially the ortho protons H-5 and H-3 (where the bromine is). Since H-3 is substituted, this deshielding effect will be experienced by the remaining protons.

  • Effect of the Bromo Group: Comparing Isonicotinamide to our prediction, the introduction of a bromine at the 3-position will further deshield the adjacent H-2 proton. The multiplicity of H-2 changes from a doublet in the analogues to a predicted singlet (or very narrow doublet) in the target molecule due to the absence of an ortho-coupling partner at the 3-position.

dot graph TD { A[Start: Pyridine Protons] --> B{Introduce Br at C3}; B --> C[H-2, H-4, H-6 deshielded]; C --> D{Introduce C(=NH)NH2 at C4}; D --> E[H-3, H-5 deshielded]; E --> F[Combine Effects]; F --> G[Predicted Spectrum of 3-Bromopyridine-4-carboximidamide]; }

Logical workflow for predicting the ¹H NMR spectrum.

Experimental Protocol for ¹H NMR Acquisition

For researchers wishing to acquire an experimental spectrum of 3-Bromopyridine-4-carboximidamide, the following protocol is recommended.

A. Sample Preparation

  • Weighing: Accurately weigh approximately 5-10 mg of 3-Bromopyridine-4-carboximidamide.

  • Dissolution: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a clean, dry vial. Ensure complete dissolution; gentle vortexing or sonication may be applied if necessary.[2][3]

  • Filtration (Optional but Recommended): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[3]

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ 0.00 ppm).

  • Capping: Securely cap the NMR tube.

B. Instrument Setup and Data Acquisition

  • Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • Tuning and Matching: Tune and match the probe to the frequency of the chosen solvent's deuterium lock signal.

  • Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).[4]

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.[4]

    • Acquisition Time: 3-4 seconds.[4]

    • Spectral Width: -2 to 12 ppm.[4]

    • Temperature: 298 K.[4]

C. Data Processing

  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Reference the spectrum to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

  • Integration: Integrate the signals to determine the relative number of protons for each peak.

dot graph { rankdir=LR; node [shape=box, style=rounded]; A [label="Sample Weighing & Dissolution"]; B [label="Transfer to NMR Tube"]; C [label="Instrument Setup (Tune, Lock, Shim)"]; D [label="Data Acquisition"]; E [label="Data Processing (FT, Phasing, Baseline Correction)"]; F [label="Spectral Analysis & Interpretation"];

}

Workflow for ¹H NMR data acquisition and analysis.

Conclusion

References

  • Application Note: 1H and 13C NMR Spectral Analysis of 3-Bromopyridine-D4 - Benchchem.
  • NMR Sample Preparation: The Complete Guide - Organomation. Available at: [Link]

Sources

Comparative

A Comparative Guide to HPLC Methods for Purity Analysis of Carboximidamides

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of safe and effective therapeutics. Carboximidamides, a class of compounds...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of safe and effective therapeutics. Carboximidamides, a class of compounds characterized by the functional group RC(=NH)NH2, are prevalent in many pharmaceutical agents. Their inherent basicity and polarity, however, present unique challenges for chromatographic purity analysis. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity analysis of carboximidamides, grounded in scientific principles and supported by experimental insights to empower you in your analytical endeavors.

The Critical Role of Purity Analysis for Carboximidamides

The purity of a carboximidamide API directly impacts its safety, efficacy, and stability. Impurities, which can arise from the synthetic route, degradation, or storage, may exhibit undesirable pharmacological or toxicological properties. Therefore, robust and reliable analytical methods are paramount for identifying and quantifying these impurities to meet stringent regulatory standards. HPLC, with its high resolution and sensitivity, stands as the preeminent technique for this purpose.[1][2][3][4]

Navigating the Chromatographic Landscape: A Comparative Analysis

The selection of an appropriate HPLC method for carboximidamides hinges on the specific physicochemical properties of the analyte and its potential impurities. Due to their polar and basic nature, two primary HPLC modes come to the forefront: Reversed-Phase HPLC (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC).

Reversed-Phase HPLC (RP-HPLC): The Workhorse with Adaptations

RP-HPLC is the most widely adopted chromatographic technique in the pharmaceutical industry, favored for its versatility and reproducibility.[5] It utilizes a non-polar stationary phase and a polar mobile phase. For basic compounds like carboximidamides, several key considerations and adaptations are necessary for successful analysis.

While the ubiquitous C18 column is a common starting point, its purely hydrophobic nature can lead to poor retention and peak tailing for polar carboximidamides. This is often due to secondary interactions between the protonated basic analyte and residual acidic silanols on the silica surface. Modern stationary phases offer improved performance:

  • Polar-Embedded Phases: These columns have a polar group (e.g., amide, carbamate) embedded within the alkyl chain. This feature enhances the retention of polar compounds and improves peak shape by shielding the active silanols.

  • Polar-Endcapped Phases: These phases undergo a secondary silanization with a polar reagent to cover residual silanols, reducing undesirable interactions.

  • Phenyl-Hexyl Phases: The phenyl groups in this stationary phase can provide alternative selectivity through π-π interactions, which can be beneficial for carboximidamides containing aromatic rings.

A comparative study on various stationary phases for polar basic compounds demonstrated that columns with polar modifications often provide superior peak shape and resolution compared to traditional C18 phases.[6]

The mobile phase composition is a powerful tool for controlling the retention and selectivity of carboximidamides.

  • pH Control: The pH of the mobile phase is arguably the most critical parameter. Carboximidamides are basic and will be protonated at acidic to neutral pH. Operating at a low pH (2-4) can suppress the ionization of residual silanols on the stationary phase, leading to improved peak shape. Conversely, working at a higher pH (above the pKa of the analyte, if the column allows) can neutralize the carboximidamide, increasing its hydrophobicity and retention. However, high pH can degrade silica-based columns, so pH-stable columns are required for this approach.

  • Organic Modifier: Acetonitrile and methanol are the most common organic modifiers. Acetonitrile often provides better peak shapes and lower backpressure, while methanol can offer different selectivity.

  • Buffers: Buffers are essential to maintain a constant pH and ensure reproducible retention times. Phosphate and acetate buffers are common choices, but for mass spectrometry (MS) compatibility, volatile buffers like ammonium formate or ammonium acetate are preferred.

For highly polar carboximidamides that exhibit insufficient retention even on polar-modified RP columns, ion-pairing chromatography is a valuable technique. An ion-pairing reagent, typically an alkyl sulfonate with a charge opposite to the analyte, is added to the mobile phase. This reagent forms a neutral ion pair with the protonated carboximidamide, increasing its hydrophobicity and retention on the RP column. The choice of the alkyl chain length of the ion-pairing reagent can be used to fine-tune retention.[5]

Hydrophilic Interaction Liquid Chromatography (HILIC): An Orthogonal Approach

HILIC has emerged as a powerful alternative for the separation of highly polar and ionizable compounds that are poorly retained in RP-HPLC.[6] HILIC employs a polar stationary phase (e.g., bare silica, amide, diol) and a mobile phase rich in an organic solvent (typically acetonitrile) with a small amount of aqueous buffer.

The retention mechanism in HILIC is based on the partitioning of the analyte between the bulk mobile phase and a water-enriched layer on the surface of the stationary phase. More polar compounds are more strongly retained. This offers an elution order that is often the inverse of RP-HPLC, providing orthogonal selectivity, which is highly beneficial in purity analysis to ensure all potential impurities are detected.

For carboximidamides, HILIC can provide excellent retention and peak shape without the need for ion-pairing reagents, which are often not compatible with mass spectrometry.

Comparative Overview of HPLC Modes for Carboximidamide Analysis

FeatureReversed-Phase HPLC (RP-HPLC)Hydrophilic Interaction Liquid Chromatography (HILIC)
Stationary Phase Non-polar (C18, C8, Phenyl-Hexyl, Polar-Embedded)Polar (Silica, Amide, Diol, Zwitterionic)
Mobile Phase High aqueous content, increasing organic to eluteHigh organic content (e.g., >70% ACN), increasing aqueous to elute
Retention of Carboximidamides Generally low, can be enhanced with polar-modified columns, pH control, or ion-pairing reagents.Generally high, directly related to polarity.
Selectivity Based on hydrophobicity.Based on hydrophilicity and polar interactions. Often orthogonal to RP-HPLC.
MS Compatibility Good with volatile buffers (formate, acetate). Ion-pairing reagents can cause ion suppression.Excellent, as the high organic content of the mobile phase facilitates efficient spray ionization.
Challenges Peak tailing of basic compounds, low retention of highly polar impurities.Longer column equilibration times, potential for analyte insolubility in the high organic mobile phase.

Experimental Workflows and Protocols

To provide a practical starting point, the following are generalized experimental workflows and protocols for the purity analysis of a hypothetical carboximidamide drug substance.

Diagram of the HPLC Method Development Workflow

HPLC_Method_Development cluster_0 Phase 1: Analyte Characterization & Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation cluster_3 Phase 4: Routine Use Analyte Characterize Analyte (pKa, logP, solubility, UV spectrum) Screening Initial Screening (RP-HPLC & HILIC) Analyte->Screening RPOpt RP-HPLC Optimization - Column Chemistry - Mobile Phase pH - Organic Modifier - Ion-Pairing (if needed) Screening->RPOpt If retention in RP HILICOpt HILIC Optimization - Stationary Phase - Buffer Concentration - Organic Modifier Screening->HILICOpt If poor retention in RP Validation Method Validation (ICH Q2(R1)) - Specificity (Forced Degradation) - Linearity & Range - Accuracy & Precision - LOD & LOQ - Robustness RPOpt->Validation HILICOpt->Validation Routine Routine Purity Analysis & Stability Testing Validation->Routine

Caption: A generalized workflow for HPLC method development for carboximidamide purity analysis.

Example Protocol 1: Stability-Indicating RP-HPLC Method

This protocol is designed as a starting point for a stability-indicating purity method, which is crucial for identifying degradation products.[1][2][3][4]

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector.

  • Column: Polar-embedded C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium formate, pH 3.0 (adjusted with formic acid).

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 60% B

    • 25-30 min: 60% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: PDA detection at a wavelength appropriate for the carboximidamide (e.g., 260 nm), with collection of spectra from 200-400 nm for peak purity analysis.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in Mobile Phase A or a mixture of Mobile Phase A and B to a concentration of approximately 0.5 mg/mL.

Rationale: The low pH mobile phase protonates the carboximidamide while suppressing silanol interactions, and the ammonium formate buffer is MS-compatible. The gradient elution ensures that both polar and non-polar impurities can be separated and detected. The PDA detector is essential for a stability-indicating method to assess peak purity and detect co-eluting impurities.

Example Protocol 2: HILIC Method for a Highly Polar Carboximidamide

This protocol is suitable for carboximidamides and related impurities that are too polar for adequate retention in RP-HPLC.

  • Instrumentation: HPLC system as described above.

  • Column: Amide-based HILIC column (e.g., 150 mm x 4.6 mm, 3 µm).

  • Mobile Phase A: 90:10 Acetonitrile:Water with 10 mM Ammonium acetate, pH 5.5.

  • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium acetate, pH 5.5.

  • Gradient Program:

    • 0-15 min: 0% to 50% B

    • 15-20 min: 50% B

    • 20.1-25 min: 0% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection: As described in the RP-HPLC method.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the sample in a high percentage of acetonitrile (e.g., 80-90%) to ensure compatibility with the initial mobile phase conditions and good peak shape.

Rationale: The amide column provides a polar stationary phase for HILIC interactions. The gradient starts with a high organic content to retain the polar carboximidamide and gradually increases the aqueous content to elute the analytes. The ammonium acetate buffer is MS-compatible and provides good buffering capacity in the mid-pH range.

Method Validation: Ensuring Trustworthiness and Compliance

Once an optimal HPLC method is developed, it must be validated according to the International Council for Harmonisation (ICH) guideline Q2(R1) to ensure it is suitable for its intended purpose.[7][8][9] Key validation parameters for a purity method include:

  • Specificity: The ability to unequivocally assess the analyte in the presence of impurities and degradants. This is typically demonstrated through forced degradation studies (acid, base, oxidation, heat, and light) and analysis of blank and placebo samples.[8]

  • Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of the analyte over a specified range.

  • Accuracy: The closeness of the test results to the true value, often assessed by recovery studies of spiked samples.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Conclusion: A Strategic Approach to Purity Analysis

The purity analysis of carboximidamides by HPLC requires a thoughtful and strategic approach. While RP-HPLC remains a viable and widely used technique, particularly with modern polar-modified stationary phases and careful mobile phase optimization, HILIC offers a powerful and often orthogonal alternative for highly polar analytes. The choice between these methods should be guided by the specific properties of the molecule and its impurities. For comprehensive purity profiling, employing both RP-HPLC and HILIC can provide a more complete picture of the impurity landscape. Ultimately, a well-developed and validated stability-indicating HPLC method is an indispensable tool for ensuring the quality, safety, and efficacy of carboximidamide-containing pharmaceuticals.

References

  • ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. 2005. Available from: [Link]

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Validation

A Comparative Analysis of Pyridine and Benzene Amidine Derivatives: Unveiling the Impact of Aromatic Scaffolds on Bioactivity

In the landscape of medicinal chemistry, the intricate dance between molecular structure and biological function is a perpetual source of investigation. Among the myriad of pharmacophores, amidine-containing compounds ha...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the intricate dance between molecular structure and biological function is a perpetual source of investigation. Among the myriad of pharmacophores, amidine-containing compounds have consistently demonstrated a broad spectrum of therapeutic potential, including antimicrobial, anticancer, and enzyme inhibitory activities.[1][2] This guide delves into a comparative analysis of two prominent classes of amidine derivatives: those built upon a pyridine scaffold and those incorporating a benzene ring. By examining the subtle yet significant substitution of a carbon-hydrogen group in the benzene ring with a nitrogen atom in the pyridine ring, we aim to elucidate the resulting shifts in physicochemical properties and their profound impact on biological activity.

This analysis is tailored for researchers, scientists, and drug development professionals, providing a comprehensive overview of the structure-activity relationships (SAR), supported by experimental data and detailed methodologies. Our objective is to offer a scientifically grounded resource that informs the rational design of more potent and selective therapeutic agents.

The Amidine Moiety: A Versatile Pharmacophore

The amidine functional group, characterized by a carbon atom double-bonded to one nitrogen and single-bonded to another, is a powerful tool in drug design. Its basicity, ability to form hydrogen bonds, and potential to engage in electrostatic interactions are key to its versatile bioactivity.[3][4] When incorporated into aromatic scaffolds like benzene or pyridine, these properties are further modulated by the electronic nature of the ring system, influencing the overall potency and selectivity of the derivative.

Head-to-Head Comparison: Pyridine vs. Benzene Amidine Derivatives

The fundamental difference between a pyridine and a benzene ring lies in the replacement of a CH group with a nitrogen atom. This substitution introduces a dipole moment, alters the electron distribution within the ring, and provides an additional site for hydrogen bonding. These changes can have a significant impact on how the molecule interacts with its biological target.

While direct comparative studies are not abundant, the existing literature provides valuable insights into the differential bioactivities of these two classes of compounds.

Anticancer Activity

Both pyridine and benzene amidine derivatives have shown promise as anticancer agents.[5][6] Studies on imidazo[4,5-b]pyridines bearing an amidino-substituted phenyl ring have demonstrated potent antiproliferative activity against various cancer cell lines. For instance, certain derivatives have shown sub-micromolar inhibitory concentrations against colon carcinoma.[7][8] The presence of the amidine group on a phenyl ring attached to a pyridine-based core structure highlights a synergistic effect.

Antimicrobial Activity

The antimicrobial potential of both pyridine and benzene amidine derivatives is well-documented.[1] Pyridine-amidine derivatives have been noted for their broad-spectrum therapeutic applications.[1] For example, certain heterocyclic compounds incorporating the pyridine scaffold have shown notable antibacterial activity.[1]

Similarly, benzene amidine derivatives, particularly bis-benzamidines, have demonstrated promising antibacterial activity against Gram-negative bacteria.[1] The strategic placement of the amidine groups on the benzene ring is a critical determinant of their potency.

A study on amidine and benzene sulfonamide derivatives revealed that some compounds exhibited potent activity against S. aureus, A. flavus, and A. parasiticus, with MIC values of 40 µg/mL, outperforming the standard drug sulfamethoxazole.[9]

Enzyme Inhibition

Enzyme inhibition is a key mechanism through which many therapeutic agents exert their effects. Both pyridine and benzene amidine derivatives have been explored as inhibitors of various enzymes.[11]

Pyridine derivatives have been identified as potent inhibitors of enzymes like acetylcholinesterase (AChE) and 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[12][13] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, contributing to the binding affinity of the inhibitor to the enzyme's active site.

Benzene amidine derivatives have also been designed as enzyme inhibitors. For example, new amidines containing a benzenesulfonamide group have been synthesized as selective inhibitors of inducible Nitric Oxide Synthase (iNOS).[14] Furthermore, amidino-substituted benzimidazole derivatives have shown inhibitory activity against human dipeptidyl peptidase III (hDPP III).[15]

Structure-Activity Relationship (SAR) Insights

The bioactivity of these derivatives is intricately linked to their structural features. Key SAR insights include:

  • Position of the Amidine Group: The substitution pattern of the amidine group on the aromatic ring significantly influences activity. For instance, in pyridine amides, 2,6- or 3,5-disubstitution on the pyridine core leads to potent 11β-HSD1 inhibitors.[13]

  • Nature of Substituents: The presence of electron-donating or electron-withdrawing groups on the aromatic ring can modulate the electronic properties of the amidine moiety and the ring itself, thereby affecting target binding. For example, in pyridine derivatives, the presence of -OMe, -OH, -C=O, and NH2 groups has been shown to enhance antiproliferative activity.[16]

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by various substituents, plays a crucial role in its pharmacokinetic properties, such as cell permeability. Lipophilic amide groups are generally favored in pyridine-based 11β-HSD1 inhibitors.[13]

  • Amidine Substituents: The nature of the groups attached to the amidine nitrogen atoms can impact steric and electronic properties, influencing binding affinity and selectivity. For instance, the replacement of an amino group with an amide in certain pyridine derivatives led to more selective butyrylcholinesterase (BChE) inhibitors.[17]

Experimental Methodologies

The evaluation of the bioactivity of these compounds relies on a variety of well-established in vitro and in vivo assays.

In Vitro Antiproliferative Assay (MTT Assay)

A standard method to assess the cytotoxic or antiproliferative effects of compounds on cancer cell lines.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., pyridine or benzene amidine derivatives) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • Formazan Solubilization: Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals. These crystals are then solubilized using a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Workflow for MTT Assay

MTT_Assay A Seed cancer cells in 96-well plate B Treat with test compounds A->B C Incubate for 48-72 hours B->C D Add MTT solution C->D E Incubate for 2-4 hours D->E F Solubilize formazan crystals (e.g., with DMSO) E->F G Measure absorbance (e.g., at 570 nm) F->G H Calculate IC50 values G->H

Caption: Workflow of the MTT assay for determining antiproliferative activity.

Enzyme Inhibition Assay (General Protocol)

This protocol can be adapted for various enzymes, such as kinases or proteases.

Protocol:

  • Reagent Preparation: Prepare solutions of the enzyme, substrate, and test inhibitor at appropriate concentrations in a suitable buffer.

  • Reaction Initiation: In a microplate well, combine the enzyme and varying concentrations of the inhibitor. Allow for a pre-incubation period for the inhibitor to bind to the enzyme.

  • Substrate Addition: Initiate the enzymatic reaction by adding the substrate.

  • Incubation: Incubate the reaction mixture at a specific temperature for a defined period.

  • Reaction Termination: Stop the reaction using a suitable method (e.g., adding a stop solution, changing the pH).

  • Signal Detection: Measure the product formation or substrate consumption using an appropriate detection method (e.g., spectrophotometry, fluorometry, or luminometry).

  • Data Analysis: Determine the percentage of enzyme inhibition for each inhibitor concentration and calculate the IC50 value.

General Workflow for Enzyme Inhibition Assay

Enzyme_Inhibition_Assay A Prepare enzyme, substrate, and inhibitor solutions B Pre-incubate enzyme with inhibitor A->B C Initiate reaction by adding substrate B->C D Incubate at optimal temperature C->D E Stop the reaction D->E F Measure signal (e.g., absorbance, fluorescence) E->F G Calculate % inhibition and IC50 values F->G

Caption: General workflow for an in vitro enzyme inhibition assay.

Conclusion and Future Directions

The choice between a pyridine and a benzene scaffold in the design of amidine derivatives is a critical decision that can significantly influence the resulting bioactivity. The introduction of a nitrogen atom in the pyridine ring alters the electronic and hydrogen-bonding properties of the molecule, which can lead to enhanced or differential interactions with biological targets.

While this guide provides a comparative overview based on existing literature, there is a clear need for more direct, head-to-head comparative studies. Synthesizing and evaluating pairs of pyridine and benzene amidine analogues, where the only structural variable is the aromatic core, would provide invaluable data for a more definitive understanding of the role of the scaffold. Such studies would enable a more precise elucidation of SAR and facilitate the rational design of next-generation therapeutic agents with improved potency and selectivity. Future research should also focus on exploring the pharmacokinetic and pharmacodynamic profiles of these compounds to translate their in vitro bioactivity into in vivo efficacy.

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